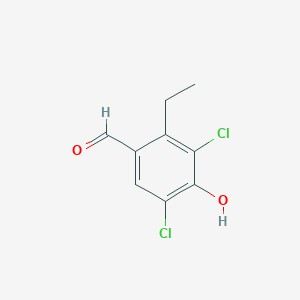
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde is an organic compound that features a bromine atom, a pyridine ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde typically involves the reaction of 2-bromo-4-hydroxybenzaldehyde with pyridine-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 2-Bromo-4-(pyridine-3-yloxy)-benzoic acid.
Reduction: 2-Bromo-4-(pyridine-3-yloxy)-benzyl alcohol.
Scientific Research Applications
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(pyridine-2-yloxy)-benzaldehyde
- 2-Bromo-4-(pyridine-4-yloxy)-benzaldehyde
- 2-Chloro-4-(pyridine-3-yloxy)-benzaldehyde
Uniqueness
2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde is unique due to the specific positioning of the bromine atom and the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C12H8BrNO2 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
2-bromo-4-pyridin-3-yloxybenzaldehyde |
InChI |
InChI=1S/C12H8BrNO2/c13-12-6-10(4-3-9(12)8-15)16-11-2-1-5-14-7-11/h1-8H |
InChI Key |
VXMSEWFZLNTDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)



![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)

![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)



![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
